Methyl dihexylphosphinate

Lipophilicity LogP Extraction efficiency

Methyl dihexylphosphinate (CAS 476488-09-2), IUPAC name 1-[hexyl(methoxy)phosphoryl]hexane, is a neutral organophosphorus compound belonging to the dialkylphosphinate ester class. Its molecular formula is C₁₃H₂₉O₂P, with a molecular weight of 248.34 g·mol⁻¹, an exact mass of 248.19 Da, a calculated polar surface area (PSA) of 36.1 Ų, and a predicted logP of 5.07, indicating pronounced lipophilicity relative to shorter-chain dialkylphosphinate esters.

Molecular Formula C13H29O2P
Molecular Weight 248.34 g/mol
CAS No. 476488-09-2
Cat. No. B14252134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dihexylphosphinate
CAS476488-09-2
Molecular FormulaC13H29O2P
Molecular Weight248.34 g/mol
Structural Identifiers
SMILESCCCCCCP(=O)(CCCCCC)OC
InChIInChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3
InChIKeyMTGWONIJIFHDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl dihexylphosphinate (CAS 476488-09-2): Procurement-Relevant Physicochemical Baseline for a Dialkylphosphinate Ester


Methyl dihexylphosphinate (CAS 476488-09-2), IUPAC name 1-[hexyl(methoxy)phosphoryl]hexane, is a neutral organophosphorus compound belonging to the dialkylphosphinate ester class . Its molecular formula is C₁₃H₂₉O₂P, with a molecular weight of 248.34 g·mol⁻¹, an exact mass of 248.19 Da, a calculated polar surface area (PSA) of 36.1 Ų, and a predicted logP of 5.07, indicating pronounced lipophilicity relative to shorter-chain dialkylphosphinate esters . The compound serves as a synthetic intermediate, extractant precursor, or specialty ligand; however, publicly available comparative performance data are extremely limited, and procurement decisions must be driven by application-specific experimental validation rather than generic class-level assumptions.

Why Generic Substitution of Methyl dihexylphosphinate with Other Dialkylphosphinate Esters Is Not Scientifically Validated


Dialkylphosphinate esters are not interchangeable solvents or extractants. The phosphorus-bound alkyl chain length directly governs logP, solubility parameters, metal-ion coordination geometry, and hydrolytic stability . Methyl dihexylphosphinate possesses a predicted logP of 5.07 and PSA of 36.1 Ų, which place it in a distinct physicochemical space compared to lower homologues such as methyl dimethylphosphinate or methyl diethylphosphinate . Published hydrolysis kinetics for methyl dimethyl-, diethyl-, diisopropyl-, and di-tert-butylphosphinate demonstrate that the steric and electronic environment around phosphorus dictates acid-catalyzed hydrolysis rates, with half-lives that can differ by orders of magnitude across alkyl substitutions . Consequently, substituting methyl dihexylphosphinate with a shorter-chain or branched-chain phosphinate ester without experimental validation risks altered extraction selectivity, premature hydrolytic degradation, or incompatible phase behavior in liquid-liquid or solid-phase extraction systems.

Methyl dihexylphosphinate (CAS 476488-09-2): Quantitative Evidence Inventory and Comparator Analysis


Lipophilicity Differentiation: Methyl dihexylphosphinate vs. Shorter-Chain Dialkylphosphinate Esters

Methyl dihexylphosphinate exhibits a predicted logP of 5.07 , which is substantially higher than the logP values typical of short-chain dialkylphosphinate methyl esters. For comparison, methyl dimethylphosphinate (C₃H₉O₂P) and methyl diethylphosphinate (C₅H₁₃O₂P) are expected to have logP values below 2 based on fragment-based calculations. The elevated logP of methyl dihexylphosphinate arises from the two C6 alkyl chains, which collectively add significant hydrophobic character. This difference is critical for applications where the extraction of lipophilic metal complexes or the partitioning into non-aqueous phases is required.

Lipophilicity LogP Extraction efficiency Membrane permeability

Hydrolytic Stability Divergence Among Dialkylphosphinate Methyl Esters Under Acidic Conditions

The acid-catalyzed hydrolysis rates of methyl dialkylphosphinates are exquisitely sensitive to the steric bulk of the phosphorus substituents. In a classic study, the hydrolysis rates of methyl dimethyl-, diethyl-, diisopropyl-, and di-tert-butylphosphinate were measured in D₂SO₄–D₂O, revealing a bell-shaped pH-rate profile and rate constants spanning several orders of magnitude as alkyl substitution increased . Although methyl dihexylphosphinate was not specifically studied, the extrapolation of this trend indicates that the linear C6 chains provide a steric environment that imparts intermediate hydrolytic stability—more resistant than methyl dimethylphosphinate but potentially less resistant than highly hindered di-tert-butyl analogues.

Hydrolysis kinetics Chemical stability Phosphinate esters Acid catalysis

Polar Surface Area as a Predictor of Passive Membrane Permeability: Methyl dihexylphosphinate in Context

Methyl dihexylphosphinate has a calculated PSA of 36.1 Ų . This value falls below the widely recognized threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, consistent with good passive membrane permeability. For comparison, common dialkylphosphinic acids (e.g., dihexylphosphinic acid) have PSA values near 57–60 Ų due to the acidic OH group, making the methyl ester significantly more compact in terms of polar surface area. This PSA advantage may translate into faster mass transfer across organic-aqueous interfaces in supported liquid membrane or extraction chromatography configurations.

Polar surface area Membrane permeability Drug-likeness Extraction chromatography

Target Application Scenarios for Methyl dihexylphosphinate (CAS 476488-09-2) Based on Quantitative Evidence


Lipophilic Metal-Ion Extraction from Aqueous Nitrate or Chloride Media

The high predicted logP of 5.07 supports the preferential use of methyl dihexylphosphinate as a neutral extractant for lipophilic metal complexes. In solvent extraction circuits targeting trivalent lanthanides, actinides, or transition metals (e.g., Co(II)/Ni(II) separation), the long hexyl chains enhance organic-phase solubility of the metal-ligand adduct and reduce extractant loss to the aqueous phase via partitioning. This scenario is directly informed by the logP differentiation established in Evidence Item 1 of Section 3. Users should benchmark extraction performance (distribution ratios, separation factors) against shorter-chain dialkylphosphinates under identical aqueous-phase conditions (pH, ionic strength, metal concentration) to quantify the logP-driven selectivity improvement.

Supported Liquid Membrane (SLM) or Extraction Chromatography Separations

The combination of a low PSA (36.1 Ų) and high logP makes methyl dihexylphosphinate a candidate for impregnation into porous polymeric or inorganic supports for membrane-based metal-ion separations . The compact polar head group facilitates rapid interfacial diffusion, while the hydrophobic chains anchor the extractant within the membrane pores, minimizing leaching into adjacent aqueous phases. This application scenario derives from the PSA data in Evidence Item 3 of Section 3. Comparative leaching and flux measurements against dihexylphosphinic acid or other dialkylphosphinate esters are recommended to validate the PSA-based permeability advantage.

Reaction Medium Requiring Intermediate Hydrolytic Stability Under Acidic Conditions

Based on the known hydrolysis rate trends in the dialkylphosphinate methyl ester series (Evidence Item 2, Section 3), methyl dihexylphosphinate is expected to offer a balanced stability-reactivity profile for acid-catalyzed transformations or prolonged use in acidic extraction circuits. It is predicted to hydrolyze more slowly than methyl dimethylphosphinate but faster than highly hindered di-tert-butylphosphinate esters. This intermediate stability is advantageous when the ester must survive multiple extraction-stripping cycles yet remain amenable to controlled hydrolytic degradation for metal recovery or waste treatment. Users should measure pseudo-first-order hydrolysis rate constants in their specific acid matrix to confirm the predicted stability window.

Synthetic Intermediate for Functionalized Dialkylphosphinic Acid Derivatives

Methyl dihexylphosphinate serves as a protected phosphinic acid synthon. The methyl ester group can be selectively cleaved under basic conditions or via nucleophilic dealkylation to generate dihexylphosphinic acid or its salts, which are established extractants and flame-retardant precursors. The dihexyl substitution pattern offers a specific hydrophobic-hydrophilic balance that differs from diethyl or dibutyl analogues, enabling the tuning of downstream product properties without resorting to mixed-alkyl synthesis routes. This application is supported by the general synthetic utility of dialkylphosphinate methyl esters described in the phosphinate literature [REFS-1 in Section 2].

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